3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-7-10-5-9(16)8-18-10)12-6-15-13-4-2-1-3-11(12)13/h1-4,6,9-10,15H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVVIEDXJNYDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This intermediate is then coupled with an indole derivative through a series of reactions involving acylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling
The bicyclic system’s nitrogen atom can act as a leaving group, enabling palladium-mediated coupling reactions. For example:
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Conditions : Chloro(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II), RuPhos ligand, sodium tert-butoxide, 1,4-dioxane, 130°C, microwave irradiation .
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Outcome : Substitution of the nitrogen atom with aryl or heteroaryl groups (e.g., pyridinyl or pyrazolopyridinyl moieties).
Example :
A palladium-catalyzed coupling reaction with a chloropyridine derivative produced a pyridinyl-substituted bicyclic compound with 62.8% yield .
| Reagent | Conditions | Yield |
|---|---|---|
| RuPhos palladium complex | 130°C, 30 min (microwave) | 62.8% |
| Sodium tert-butoxide | 1,4-dioxane solvent |
Amidation and Esterification
The carbonyl group in the indole moiety can undergo nucleophilic acyl substitution. Reactions may include:
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Amide formation : Reaction with amines (e.g., using coupling agents like EDC/HOBt).
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Esterification : Reaction with alcohols under acidic or basic conditions.
Example :
A related bicyclic compound underwent substitution of a chloromethyl group with a tetrazole-containing benzamide using N-ethyl-N,N-diisopropylamine (DIPEA) and acetonitrile under microwave heating (140°C, 20 min) .
Indole Ring Functionalization
The indole ring can undergo electrophilic substitution reactions, such as:
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Nucleophilic aromatic substitution : Targeting the 3-position (adjacent to the carbonyl group).
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Alkylation/Acylation : Using reagents like alkyl halides or acyl chlorides.
Relevant Data :
-
Conditions : DIPEA as a base, methanol or THF as solvent, room temperature or elevated temperatures .
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Example : Substitution of a chloromethyl group with a bicyclic compound yielded 60.6% product .
Bicyclic System Functionalization
The 2-oxa-5-azabicyclo[2.2.1]heptane core can undergo modifications, such as:
-
Alkylation : Introduction of alkyl groups via nucleophilic substitution (e.g., using alkyl halides and bases like DIPEA).
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Amination : Reaction with amines to form secondary or tertiary amines.
Example :
A reaction with bromoacetonitrile and DMSO generated a nitrile-substituted derivative, which was further reacted with trisamine .
Palladium-Catalyzed Coupling
Steps :
-
Oxidative addition of the palladium catalyst to the chloropyridine.
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Transmetallation to form a palladium-aryl bond.
Nucleophilic Substitution
Steps :
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Deprotonation of the bicyclic amine using DIPEA.
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Attack on the electrophilic center (e.g., alkyl halide or acyl chloride).
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics allow it to interact with biological macromolecules, making it a candidate for drug development. Its mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity through various interactions such as hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For example, N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting significant inhibition zones in assays .
| Compound | Target Bacteria | Diameter of Inhibition Zone (mm) |
|---|---|---|
| 5c | S. aureus | 21 |
| 5h | B. subtilis | 22 |
| 5b | P. aeruginosa | 62.5 μg/mL (MIC) |
Potential as Anticancer Agents
The indole framework is well-known for its anticancer properties. Compounds derived from 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole may be explored for their ability to inhibit tumor growth or induce apoptosis in cancer cells, although specific studies focusing on this application are still emerging.
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions, often starting from simpler bicyclic precursors. The synthetic routes can be optimized for scalability and yield, utilizing techniques such as:
- Palladium-catalyzed reactions: These are employed for constructing the bicyclic core effectively.
- Continuous flow reactors: This method enhances control over reaction conditions and minimizes waste, aligning with green chemistry principles .
Material Science Applications
In materials science, the unique structural features of this compound allow it to serve as a building block for synthesizing new materials with specific properties. Its derivatives can be utilized in:
- Polymer Chemistry: As intermediates for creating polymers with enhanced mechanical or thermal properties.
- Nanotechnology: Potential use in the development of nanomaterials that leverage the compound's unique chemical behavior.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Antimicrobial Evaluation Study : This study synthesized various indole derivatives and assessed their antimicrobial activities using standard methods, revealing several candidates with significant efficacy against bacterial strains .
- Synthesis of γ-Amino Acid Analogues : Researchers utilized the bicyclic structure as a platform for creating diverse functionalized compounds, showcasing the versatility of the compound in generating biologically relevant molecules .
Mechanism of Action
The mechanism by which 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bicyclic structure can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional comparisons with analogous compounds:
Key Observations:
Stereochemistry: Stereoisomeric variants (e.g., 1R,3S,4S vs. 1S,4S) significantly impact target binding and metabolic pathways . Ring Size: Bicyclo[2.2.2]octane derivatives exhibit greater conformational flexibility than the 2.2.1 system, which may reduce selectivity .
Functional Groups :
- Trifluoromethyl Groups : Enhance binding via hydrophobic interactions and electron-withdrawing effects, as seen in the trifluoromethyl derivative .
- Carbonyl vs. Thiol Linkers : The carbonyl group in the target compound facilitates hydrogen bonding, while thiol-based linkers (e.g., oxadiazole-thiol) may confer redox activity .
Biological Implications: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) show superior selectivity in enzyme inhibition compared to non-bridged analogs . Indole derivatives with bicyclic cores are prioritized in drug discovery for their balanced rigidity and pharmacophore compatibility .
Biological Activity
The compound 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
The compound features a bicyclic structure that incorporates both nitrogen and oxygen heteroatoms, contributing to its unique chemical properties and biological activities.
Synthesis
Recent studies have explored various synthetic routes to obtain derivatives of 2-oxa-5-azabicyclo[2.2.1]heptanes, which serve as precursors for the target compound. A notable method involves palladium-catalyzed reactions that enable the construction of these bicyclic frameworks efficiently from readily available substrates .
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Neurotransmitter Modulation : The compound has been associated with interactions at GABA receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects similar to FDA-approved drugs like baclofen and pregabalin .
- Kinase Inhibition : Some derivatives have shown promise as inhibitors of specific kinases, which are critical in various signaling pathways related to cancer and other diseases .
Case Studies and Research Findings
Pharmacological Implications
The pharmacological implications of this compound are significant given its structural similarity to known therapeutic agents. Its ability to modulate neurotransmitter systems positions it as a candidate for further development in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step route involving:
Indole functionalization : Introduce a carbonyl group at the 3-position of 1H-indole using formylation reagents (e.g., POCl₃/DMF) .
Bicyclic coupling : React the formylated indole with 2-oxa-5-azabicyclo[2.2.1]heptane using carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions .
- Key variables : Reaction temperature (0–25°C), solvent choice (e.g., DCM vs. THF), and stoichiometric ratios of reagents significantly impact purity (target >95%) and yield (typically 60–75%) .
Q. How can the structural integrity of the bicyclo[2.2.1]heptane moiety be confirmed post-synthesis?
- Analytical workflow :
NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational models (DFT-based) to validate bridgehead proton environments and carbonyl positioning .
X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bicyclic ring conformation .
Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 285.1234) .
Q. What stability tests are critical for this compound under laboratory storage conditions?
- Protocols :
- Thermal stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., indole hydrolysis or oxazolidinone ring opening) .
- Light sensitivity : Store aliquots in amber vials and compare UV-Vis spectra (200–400 nm) before/after exposure to 500 lux light for 48 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Approach :
DFT calculations : Use Gaussian or ORCA to map electron density on the carbonyl carbon and evaluate susceptibility to nucleophilic attack (e.g., by amines or alcohols) .
MD simulations : Simulate solvent effects (e.g., polar aprotic vs. protic) on transition-state stabilization .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for reactions with benzylamine in DMF) .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models?
- Troubleshooting framework :
Metabolic stability : Assess hepatic microsomal turnover (e.g., human CYP450 isoforms) to identify rapid degradation in vivo .
Protein binding : Measure plasma protein binding (%) via equilibrium dialysis; high binding (>90%) may reduce free drug concentration .
Dose-response recalibration : Use Hill equation modeling to adjust in vitro IC₅₀ values for pharmacokinetic variability .
Q. How does stereoelectronic tuning of the bicyclo[2.2.1]heptane ring affect binding to serotonin receptors?
- Experimental design :
Analog synthesis : Prepare derivatives with substituents altering ring strain (e.g., methyl groups at bridgehead positions) .
Docking studies : Use AutoDock Vina to predict binding poses in 5-HT receptor crystal structures (e.g., PDB: 6WGT) .
Functional assays : Measure cAMP inhibition in HEK-293 cells expressing 5-HT1A receptors; correlate with computed electrostatic potential maps .
Q. What statistical methods are optimal for analyzing dose-dependent toxicity in zebrafish models?
- Guidelines :
- Probit analysis : Fit mortality data to determine LC₅₀ and LC₉₀ values with 95% confidence intervals .
- ANOVA with post hoc tests : Compare teratogenicity scores (e.g., spine curvature) across treatment groups using Tukey’s HSD .
- Regression modeling : Relate log-dose to biomarker levels (e.g., acetylcholinesterase activity) using nonlinear mixed-effects models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
